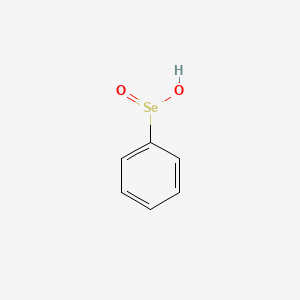

ベンゼンセレン酸

概要

説明

セレン化合物 1 は、酸素、硫黄、テルルを含むカルコゲン族に属します。セレンは1817年にスウェーデンのJ.J. ベルセリウスによって発見されました。 それは原子番号34の非金属であり、-2、+4、+6を含むさまざまな酸化状態が知られています 。 セレン化合物は、有機合成、材料科学、生物学的プロセスにおける応用から注目を集めています .

科学的研究の応用

Selenium Compound 1 has a wide range of scientific research applications:

作用機序

セレン化合物 1 の作用機序には、体内でさまざまな機能を果たすセレンタンパク質への組み込みが含まれます。 セレンは、セレンリン酸とセレンシステインに代謝され、その後、ユニークな遺伝子コードメカニズムを通じてタンパク質に組み込まれます 。 これらのセレンタンパク質は抗酸化物質として働き、細胞を酸化損傷から保護し、炎症を調節します .

類似の化合物:

- 二酸化セレン

- セレンメチオニン

- セレンシステイン

- セレンオキシド

- ジセレニド

比較: セレン化合物 1 は、その特定の酸化状態と反応性によりユニークです。 硫黄化合物とは異なり、セレン化合物は生物系では還元される傾向があり、抗酸化物質としての効果が高くなります 。 さらに、セレン化合物は、材料科学や医学において、他のカルコゲン化合物とは異なる独特の用途があります .

生化学分析

Biochemical Properties

Benzeneseleninic acid plays a significant role in biochemical reactions, particularly as an oxidizing and deprotecting reagent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, benzeneseleninic acid can oxidize sulfhydryl groups in peptides to form disulfide bonds, which are crucial for the structural stability and biological activity of peptides . Additionally, benzeneseleninic acid can deprotect acetamidomethyl groups in peptides, facilitating the formation of multi-cyclic peptides with disulfide bonds and thioether bridges

Cellular Effects

Benzeneseleninic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzeneseleninic acid can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression and alterations in cellular metabolism. Furthermore, benzeneseleninic acid has been reported to affect the redox state of cells, which can influence various cellular functions, including cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of benzeneseleninic acid involves its ability to act as an oxidizing agent. It can oxidize thiol groups in proteins and peptides, leading to the formation of disulfide bonds . This oxidation process is crucial for the structural integrity and function of many proteins. Additionally, benzeneseleninic acid can interact with other biomolecules, such as nucleic acids, by inducing oxidative modifications . These modifications can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzeneseleninic acid can change over time. The stability and degradation of benzeneseleninic acid are important factors that influence its long-term effects on cellular function. Studies have shown that benzeneseleninic acid is relatively stable under mild conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to a decrease in its oxidizing activity and, consequently, its effectiveness in biochemical reactions. Long-term exposure to benzeneseleninic acid has been reported to cause oxidative damage to cells, leading to alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of benzeneseleninic acid vary with different dosages in animal models. At low doses, benzeneseleninic acid has been shown to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, benzeneseleninic acid can be toxic and cause adverse effects, including oxidative damage to tissues and organs . Studies have reported threshold effects, where the beneficial effects of benzeneseleninic acid are observed at low doses, but toxicity occurs at higher doses . These findings highlight the importance of determining the optimal dosage of benzeneseleninic acid for therapeutic applications.

Metabolic Pathways

Benzeneseleninic acid is involved in various metabolic pathways, including those related to oxidative stress and redox regulation. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in maintaining cellular redox balance . By modulating the activity of these enzymes, benzeneseleninic acid can influence metabolic flux and metabolite levels. Additionally, benzeneseleninic acid can affect the levels of reactive oxygen species and other redox-active molecules, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of benzeneseleninic acid within cells and tissues are essential for its biological activity. Benzeneseleninic acid can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. The distribution of benzeneseleninic acid within tissues can also affect its biological activity, with higher concentrations observed in tissues with high oxidative activity .

Subcellular Localization

The subcellular localization of benzeneseleninic acid is critical for its activity and function. Benzeneseleninic acid can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and redox regulation . Targeting signals and post-translational modifications can direct benzeneseleninic acid to specific organelles, influencing its activity and function. For example, the presence of specific targeting sequences can direct benzeneseleninic acid to the mitochondria, where it can modulate mitochondrial function and oxidative stress .

準備方法

合成経路と反応条件: セレン化合物 1 は、さまざまな方法で合成できます。一般的なアプローチの1つは、制御された条件下で、元素状セレンと有機基質を反応させることです。 たとえば、二酸化セレンは、有機分子にセレンを導入するための酸化剤として使用できます 。 別の方法は、さまざまな有機官能基の酸化のための「グリーン試薬」として、セレン(IV)酸化物とヒドロペルオキシド系を使用することです .

工業生産方法: セレン化合物 1 の工業生産には、通常、二酸化セレンを使用する大規模な酸化反応が伴います。 このプロセスには、通常、元素状セレンと酸素を反応させて二酸化セレンを形成し、その後、その二酸化セレンを後続の反応で使用して目的のセレン化合物を生成することが含まれます .

化学反応の分析

反応の種類: セレン化合物 1 は、酸化、還元、置換など、さまざまな化学反応を起こします。 たとえば、二酸化セレンはアルケンを酸化してエポキシドとジオールを生成できます 。 また、スルフィドをスルホキシドに、2級アミンをニトロンに酸化することにも関与できます .

一般的な試薬と条件: セレン化合物 1 との反応で使用される一般的な試薬には、過酸化水素、t-ブチルヒドロペルオキシド、およびさまざまな有機基質が含まれます。 反応は、通常、選択性と収率を確保するために穏やかな条件下で行われます .

主要な生成物: セレン化合物 1 を含む反応から生成される主な生成物には、エポキシド、ジオール、スルホキシド、ニトロン、カルボン酸などがあります .

4. 科学研究の応用

セレン化合物 1 は、さまざまな科学研究の用途があります。

類似化合物との比較

- Selenium dioxide

- Selenomethionine

- Selenocysteine

- Selenoxides

- Diselenides

Comparison: Selenium Compound 1 is unique due to its specific oxidation states and reactivity. Unlike sulfur compounds, selenium compounds tend to be reduced in biological systems, making them more effective as antioxidants . Additionally, selenium compounds have distinct applications in materials science and medicine, setting them apart from other chalcogen compounds .

特性

IUPAC Name |

benzeneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHKGDVGLJJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220238 | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6996-92-5 | |

| Record name | Benzeneseleninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneseleninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

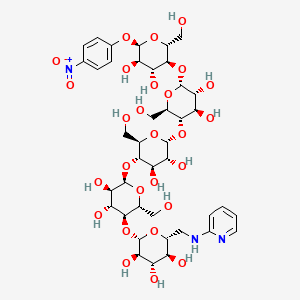

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)